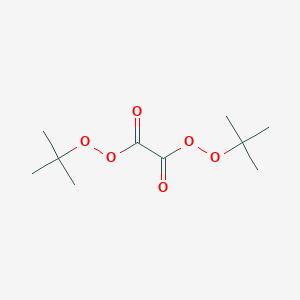
Di-tert-butyl peroxyoxalate
描述
Di-tert-butyl peroxyoxalate (DTBPO) is an organic peroxide that is widely used in scientific research for its unique properties. It is a colorless, odorless, and stable compound that can be easily synthesized in the laboratory. DTBPO is commonly used as a radical initiator in various chemical reactions, and it has been extensively studied for its mechanism of action and physiological effects.
科学研究应用
Di-tert-butyl peroxyoxalate is widely used in scientific research as a radical initiator for various chemical reactions. It is particularly useful in polymerization reactions, where it can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates. Di-tert-butyl peroxyoxalate is also used in the synthesis of nanoparticles, where it can act as a reducing agent and a radical initiator. In addition, Di-tert-butyl peroxyoxalate has been used in the synthesis of organic compounds, where it can be used to introduce functional groups into molecules.
作用机制
Di-tert-butyl peroxyoxalate acts as a radical initiator by decomposing into two free radicals upon heating or exposure to light. The free radicals can then initiate a chain reaction that leads to the formation of new molecules. The decomposition of Di-tert-butyl peroxyoxalate is a complex process that involves several steps, including homolysis of the O-O bond and formation of tert-butyl and peroxyoxalate radicals. The mechanism of Di-tert-butyl peroxyoxalate decomposition has been extensively studied using various spectroscopic techniques, and it is still an active area of research.
生化和生理效应
Di-tert-butyl peroxyoxalate has been shown to have some biochemical and physiological effects, although these effects are not well understood. It has been reported to induce oxidative stress in cells and to cause DNA damage. Di-tert-butyl peroxyoxalate has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action is not clear. Further research is needed to fully understand the biochemical and physiological effects of Di-tert-butyl peroxyoxalate.
实验室实验的优点和局限性
Di-tert-butyl peroxyoxalate has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also relatively inexpensive and can be synthesized in large quantities. Di-tert-butyl peroxyoxalate is a versatile radical initiator that can be used in a wide range of chemical reactions. However, Di-tert-butyl peroxyoxalate also has some limitations. It is a hazardous compound that can decompose explosively under certain conditions. It must be handled with care and stored in a cool, dry place. Di-tert-butyl peroxyoxalate is also sensitive to light and can decompose rapidly in the presence of UV radiation.
未来方向
There are several future directions for research on Di-tert-butyl peroxyoxalate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of Di-tert-butyl peroxyoxalate decomposition using advanced spectroscopic techniques. Further research is also needed to fully understand the biochemical and physiological effects of Di-tert-butyl peroxyoxalate. Finally, Di-tert-butyl peroxyoxalate has potential applications in areas such as drug delivery, where it can be used to initiate the polymerization of drug-loaded nanoparticles.
合成方法
Di-tert-butyl peroxyoxalate can be synthesized by the reaction of tert-butyl hydroperoxide (TBHP) with oxalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a series of steps, and the final product is purified by distillation or recrystallization. The synthesis of Di-tert-butyl peroxyoxalate is relatively simple and can be easily scaled up for industrial production.
属性
IUPAC Name |
ditert-butyl ethanediperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-9(2,3)15-13-7(11)8(12)14-16-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQSCUBDIKNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940221 | |
| Record name | Di-tert-butyl ethanediperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl peroxyoxalate | |
CAS RN |
1876-22-8 | |
| Record name | Di-tert-butyl peroxyoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl ethanediperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYL PEROXYOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF29S2JO3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



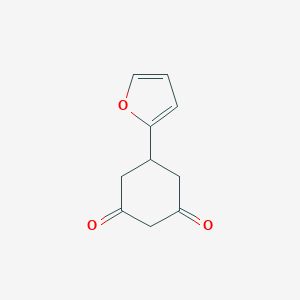
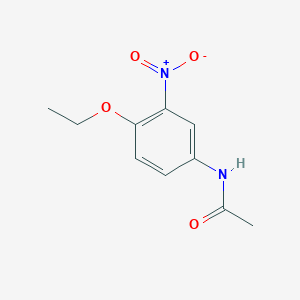
![(2R,3R)-2-benzhydryl-N-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B157078.png)
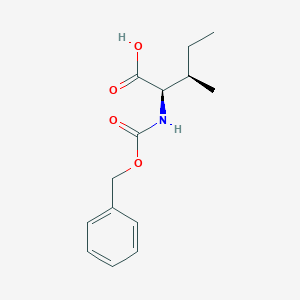
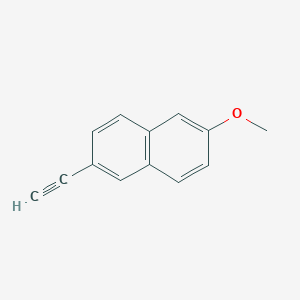
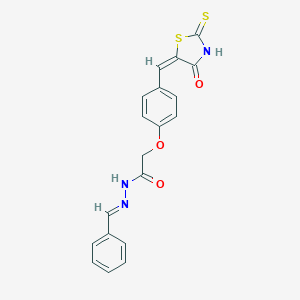
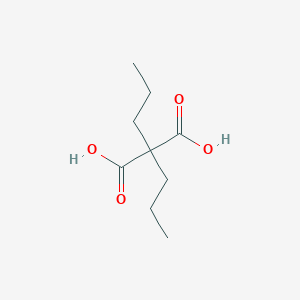
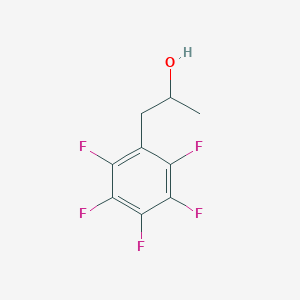
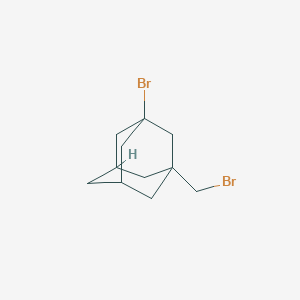
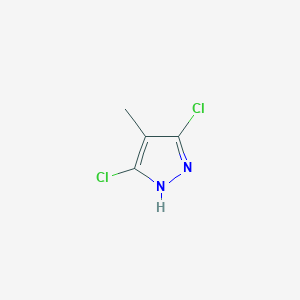
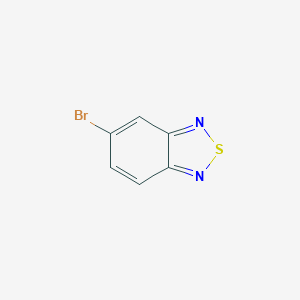
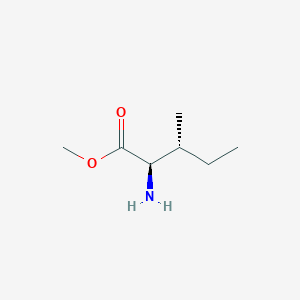
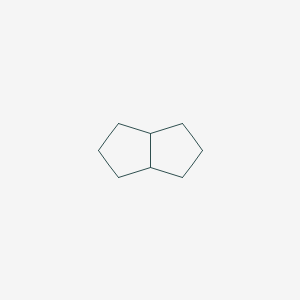
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)